(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the furan-2-yl acrylate: This can be achieved through a Heck reaction between furan-2-yl iodide and acrylate.
Synthesis of the piperidine intermediate: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde and an amine.
Coupling of the furan-2-yl acrylate with the piperidine intermediate: This step involves a Michael addition reaction.
Formation of the benzo[d][1,3]dioxole-5-carboxamide: This can be synthesized through a condensation reaction between the appropriate benzoic acid derivative and an amine.
Final coupling: The final product is obtained by coupling the benzo[d][1,3]dioxole-5-carboxamide with the furan-2-yl acrylate-piperidine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The acrylate moiety can be reduced to the corresponding alkane using hydrogenation reactions.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Nitro or halogenated derivatives of the benzo[d][1,3]dioxole moiety.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Research: It can be used as a probe to study the function of certain biological pathways.
Industrial Applications: Its unique structural properties may make it useful in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it targets a receptor, it may act as an agonist or antagonist, modulating the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide: can be compared to other compounds with similar structural features, such as:
Uniqueness
The unique combination of the furan ring, piperidine ring, and benzo[d][1,3]dioxole moiety in this compound provides it with distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness can be leveraged in the design of new molecules with improved efficacy and selectivity for specific applications.
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-20(6-4-17-2-1-11-26-17)23-9-7-15(8-10-23)13-22-21(25)16-3-5-18-19(12-16)28-14-27-18/h1-6,11-12,15H,7-10,13-14H2,(H,22,25)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSYUCJDBWEJDY-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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